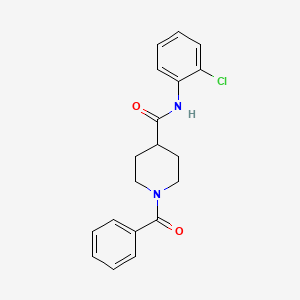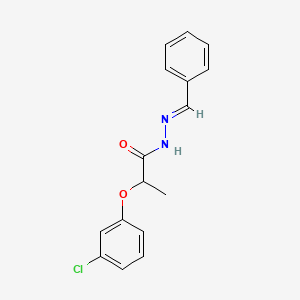
N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is often referred to as ENPA, and it is a member of the acrylamide family of compounds.
作用机制
ENPA's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis, or programmed cell death, in cancer cells. ENPA has also been shown to interact with DNA and induce DNA damage, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
ENPA's biochemical and physiological effects are complex and varied, and they depend on the specific context in which it is used. In cancer cells, ENPA has been shown to induce apoptosis and inhibit the activity of certain enzymes, which may contribute to its anticancer activity. In other contexts, ENPA may have different effects on biochemical and physiological processes.
实验室实验的优点和局限性
ENPA has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on ENPA, including:
1. Further studies to elucidate its mechanism of action and identify specific molecular targets.
2. Development of new synthetic methods for ENPA and related compounds.
3. Investigation of ENPA's potential applications in materials science, such as in the development of new polymers or coatings.
4. Exploration of ENPA's potential applications in other areas of medicinal chemistry, such as in the treatment of neurological disorders.
5. Investigation of ENPA's potential as a diagnostic tool for cancer and other diseases.
In conclusion, N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its mechanism of action is not fully understood, but it has been shown to exhibit anticancer activity and inhibit the activity of certain enzymes. Further research is needed to fully understand its potential applications and limitations.
合成方法
ENPA can be synthesized using a variety of methods, including the Michael addition reaction between 3-nitrobenzaldehyde and N-(1-ethylpropyl)acrylamide. This reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethyl sulfoxide or N,N-dimethylformamide.
科学研究应用
ENPA has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, ENPA has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ENPA has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
属性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-pentan-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-12(4-2)15-14(17)9-8-11-6-5-7-13(10-11)16(18)19/h5-10,12H,3-4H2,1-2H3,(H,15,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNAYHSSYGEBLA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpropyl)-3-(3-nitrophenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)

![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)
![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)





![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)